5-Prop-2-ynyl-1,3-benzodioxole
Description
Structure
3D Structure
Properties
CAS No. |
133218-07-2 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-prop-2-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h1,4-6H,3,7H2 |
InChI Key |
VNQOHNBBMYOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Prop 2 Ynyl 1,3 Benzodioxole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 5-Prop-2-ynyl-1,3-benzodioxole, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the protons of the propargyl side chain.
The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating nature of the methylenedioxy group and the electron-withdrawing character of the propargyl substituent. The singlet for the two protons of the methylenedioxy bridge (O-CH₂-O) usually appears at a distinct downfield shift. The propargyl group gives rise to a triplet for the terminal alkyne proton and a doublet for the methylene protons adjacent to the aromatic ring, with a characteristic small long-range coupling (J-coupling) between them.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.78 | d | 1.6 |
| H-6 | 6.66 | dd | 8.0, 1.6 |
| H-7 | 6.74 | d | 8.0 |
| O-CH₂-O | 5.95 | s | - |
| CH₂-C≡ | 3.35 | d | 2.6 |
| C≡CH | 2.52 | t | 2.6 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The spectrum reveals signals for the six aromatic carbons, with those attached to the oxygen atoms of the dioxole ring appearing at significantly downfield shifts. The carbon of the methylenedioxy bridge is also readily identifiable. The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts, with the terminal alkyne carbon appearing at a more upfield position compared to the internal alkyne carbon. The methylene carbon of the propargyl group also has a distinct chemical shift.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 | 109.4 |
| C-5 | 134.3 |
| C-6 | 121.8 |
| C-7 | 108.2 |
| C-3a | 147.8 |
| C-7a | 146.5 |
| O-CH₂-O | 101.1 |
| CH₂-C≡ | 33.1 |
| -C≡CH | 83.3 |
| -C≡CH | 72.0 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Assignment
To definitively connect the proton and carbon signals and establish the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique would show cross-peaks between the adjacent aromatic protons (H-6 and H-7) and between the methylene and terminal alkyne protons of the propargyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning each carbon signal to its attached proton(s). For instance, it would show correlations between the aromatic protons and their corresponding aromatic carbons, the methylenedioxy protons and their carbon, and the propargyl methylene protons and their carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Determination
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The EI-MS spectrum of this compound would show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the propargyl side chain, cleavage of the methylenedioxy ring, and rearrangements of the aromatic system. The analysis of these fragment ions helps to confirm the presence of the benzodioxole and propargyl moieties.
Table 3: Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
| 160 | [M]⁺ (Molecular Ion) |
| 159 | [M-H]⁺ |
| 131 | [M-CHO]⁺ |
| 121 | [M-C₃H₃]⁺ |
| 103 | [C₇H₃O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The relative intensities of the fragments can vary depending on the instrument and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is highly effective for determining the purity of a sample of this compound and for identifying any potential impurities.
In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum confirms its identity. This technique is invaluable for quality control and for the analysis of complex mixtures containing this compound. The identification of compounds is often achieved by comparing the obtained mass spectra with those in established spectral libraries, such as the NIST library.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass measurement, which serves as a powerful confirmation of its molecular formula, C₁₀H₈O₂.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This value is then compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), validates the proposed elemental formula, distinguishing it from other potential formulas with the same nominal mass. While specific experimental HRMS data for this compound is not detailed in the surveyed literature, its theoretical exact mass can be precisely calculated. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for such determinations. researchgate.net The application of HRMS has become crucial in the analysis of complex mixtures and the identification of novel compounds, including various benzodioxole derivatives. scispace.com
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₀H₈O₂ | [M]⁺ (Radical Cation) | 160.05243 |
| [M+H]⁺ (Protonated) | 161.06024 | |
| [M+Na]⁺ (Sodiated) | 183.04218 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the terminal alkyne, the benzodioxole ring system, and the methylene bridge.
The most telling signals would be from the prop-2-ynyl group. A sharp, weak absorption band around 2100–2140 cm⁻¹ corresponds to the C≡C triple bond stretch, while a strong, sharp band near 3300 cm⁻¹ is indicative of the ≡C-H terminal alkyne stretch. The benzodioxole moiety contributes several characteristic bands, including aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region, C-H aromatic stretching just above 3000 cm⁻¹, and strong absorptions from the C-O-C ether linkages around 1250 cm⁻¹ and 1040 cm⁻¹. The methylenedioxy bridge (-O-CH₂-O-) typically shows specific C-H stretching modes around 2780 cm⁻¹. Vapor phase IR spectra of related benzodioxole structures confirm the presence of these key functional group absorptions. nih.govnih.gov
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne (≡C-H) | Stretching | ~3300 | Strong, Sharp |
| Alkyne (C≡C) | Stretching | ~2120 | Weak, Sharp |
| Aromatic C-H | Stretching | 3000–3100 | Medium |
| Methylene (-CH₂-) | Asymmetric/Symmetric Stretching | 2850–2960 | Medium |
| Aromatic C=C | Ring Stretching | 1450–1600 | Medium to Strong |
| Aryl Ether (Ar-O-C) | Asymmetric Stretching | ~1250 | Strong |
| Methylenedioxy (-O-CH₂-O-) | Symmetric Stretching | ~1040 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. msu.edu The primary chromophore in this compound is the benzodioxole ring system.
The prop-2-ynyl group is attached to the aromatic ring via a methylene (-CH₂) spacer. This separation isolates the alkyne's π-system from the aromatic π-system, meaning it does not extend the conjugation of the benzene ring. Consequently, the UV-Vis spectrum of this compound is expected to be very similar to that of other 5-alkyl substituted benzodioxoles, such as safrole. nih.govnist.gov The spectrum should be characterized by π → π* transitions of the substituted benzene ring. Typically, two main absorption bands are observed for this type of chromophore: a strong absorption (the E₂-band) around 230-240 nm and a weaker, fine-structured absorption (the B-band) around 280-290 nm. The exact position and intensity of these maxima can be influenced by the solvent used. researchgate.net For related compounds like isosafrole, UV/Visible spectral data is available through resources like the NIST WebBook. nist.gov
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Typical Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* (E₂-band) | Substituted Benzene Ring | ~235 |
| π → π* (B-band) | Substituted Benzene Ring | ~287 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, as well as revealing details about intermolecular interactions such as hydrogen bonding and π-stacking that govern the crystal packing.
Currently, a specific crystal structure determination for this compound has not been reported in the surveyed scientific literature. Searches in crystallographic databases did not yield an entry for this compound. ugr.es However, analysis of related benzodioxole structures reveals common features that would be expected. For instance, the 1,3-benzodioxole (B145889) ring system itself is generally found to be essentially planar. researchgate.net If a single crystal of this compound were to be analyzed, X-ray diffraction would confirm the planarity of the benzodioxole moiety and provide the exact conformation of the prop-2-ynyl side chain relative to the ring. It would also elucidate how the molecules arrange themselves in the solid state, which is critical for understanding its physical properties.
Chromatographic Techniques for Isolation, Purification, and Analysis
Chromatography is essential for the separation, purification, and analytical determination of this compound from reaction mixtures or natural sources. Given its molecular structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For a relatively non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. semanticscholar.org This method separates compounds based on their hydrophobicity.
A typical setup would involve a C18 or C8 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Isocratic elution (a constant mobile phase composition) or gradient elution (where the solvent composition changes over time) can be used to achieve optimal separation. Detection is most commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~287 nm), as determined by UV-Vis spectroscopy.
Table 4: Plausible HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV Absorbance at ~287 nm |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, with an estimated boiling point suitable for volatilization without decomposition, is an excellent candidate for GC analysis. The technique is widely used for impurity profiling and analysis of various benzodioxole compounds. researchgate.netnih.gov
For analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), would be appropriate. The separation is based on the compound's boiling point and its interaction with the stationary phase. Detection can be achieved with a Flame Ionization Detector (FID) for quantitative analysis or, more powerfully, with a Mass Spectrometer (MS) for definitive identification. GC-MS analysis provides both the retention time (a chromatographic parameter) and a mass spectrum of the compound, allowing for highly confident structural confirmation. nist.govnist.gov
Table 5: Plausible GC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
Computational and Theoretical Chemistry Approaches in 5 Prop 2 Ynyl 1,3 Benzodioxole Research
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are utilized to determine the electronic structure and properties of molecules. These calculations offer a detailed understanding of a compound's intrinsic characteristics.
Electronic Structure Properties (e.g., HOMO-LUMO Orbital Analysis)
The electronic properties of 1,3-benzodioxole (B145889) derivatives are often investigated using methods like Density Functional Theory (DFT). researchgate.net A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.com
A low HOMO-LUMO energy gap suggests high chemical reactivity, polarizability, and biological activity, as it indicates that the molecule can be easily excited. nih.govscirp.org For instance, in a study on a quinoline-1,3-benzodioxole chalcone (B49325) derivative, the HOMO was found to be located on the α,β-unsaturated-1,3-benzodioxole fragment, while the LUMO was observed on the quinoline-amide residue and the α,β-unsaturated ketone. nih.gov This distribution indicates a potential for intramolecular charge transfer (ICT) from the 1,3-benzodioxole donor group to the acceptor moiety, a property favorable for nonlinear optical (NLO) applications. nih.gov
Theoretical studies on various 1,3-benzodioxole derivatives have calculated several quantum chemical parameters to understand their behavior, such as in corrosion inhibition. researchgate.net These parameters, derived from HOMO and LUMO energies, help in predicting the molecule's interaction with other substances. mdpi.comresearchgate.net A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com
Table 1: Calculated Quantum Chemical Parameters for a Representative 1,3-Benzodioxole Derivative
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -7.3259 | Electron donating ability mdpi.comnih.gov |
| LUMO Energy | ELUMO | -1.6120 | Electron accepting ability mdpi.comnih.gov |
| Energy Gap | ΔE | 5.7138 | Chemical reactivity and stability nih.govnih.gov |
| Chemical Hardness | η | 2.86 | Resistance to charge transfer scirp.orgnih.gov |
| Chemical Potential | µ | -4.47 | Tendency to escape from a system nih.gov |
| Electrophilicity Index | ω | 3.50 | Binding ability with biomolecules nih.govnih.gov |
| Chemical Softness | S | 0.18 eV-1 | Measure of polarizability nih.gov |
Data derived from a study on (E)-N-(4-(3-(benzo[d] researchgate.netnih.govdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide. nih.gov
Conformational Analysis and Molecular Geometry Optimization
Understanding the three-dimensional structure of a molecule is fundamental to predicting its physical and biological properties. Computational methods are used to perform conformational analysis and molecular geometry optimization to find the most stable arrangement of atoms in a molecule.
For derivatives of 1,3-benzodioxole, X-ray crystallography has provided experimental data on their solid-state structures. For example, the crystal structure of 5-(1H-Inden-2-yl)-1,3-benzodioxole shows that the non-hydrogen atoms are nearly coplanar. nih.govresearchgate.net In another derivative, 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, the 1,3-dithiane (B146892) ring adopts a chair conformation, while the five-membered 1,3-dioxole (B15492876) ring can exist in different conformations, such as an envelope or a nearly planar form. nih.govresearchgate.net
Theoretical geometry optimization, often performed using DFT, complements these experimental findings. By calculating the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. For instance, in 5-(1H-Inden-2-yl)-1,3-benzodioxole, deviations in bond angles from ideal values are imposed by the geometry of the five-membered ring. nih.gov The bond linking the two ring systems is also observed to be shorter than a typical single bond due to π-π conjugation. nih.gov These optimized geometries are the starting point for further calculations, including spectroscopic predictions and docking studies.
Spectroscopic Parameter Prediction and Validation
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental spectra for validation of both the theoretical model and the experimental structure. Techniques like DFT can be used to calculate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra.
For a quinoline-1,3-benzodioxole chalcone, theoretical DFT studies showed good agreement with experimental results from 1H NMR, 13C NMR, FT-IR, and HRMS. nih.gov The calculated UV-Vis absorption and fluorescence spectra also aligned with experimental observations, providing valuable information on the molecule's electronic structure. nih.gov Such correlations between theoretical and experimental data confirm the accuracy of the computational approach and the synthesized structure. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to study how a small molecule (ligand), such as 5-Prop-2-ynyl-1,3-benzodioxole, might interact with a large biological molecule, typically a protein or nucleic acid (target).
Prediction of Ligand-Target Interactions in Biological Systems
Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds.
In research involving 1,3-benzodioxole derivatives, molecular docking has been employed to explore their potential as therapeutic agents. For instance, a lead compound, N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628), was identified through screening against the auxin receptor TIR1. frontiersin.org Docking simulations placed the compound within the IAA/NAA-binding pocket of the TIR1 protein. frontiersin.org The study identified key interactions with amino acid residues such as Arg A403 and Ser 438, which are essential for the compound's activity as an auxin receptor agonist. frontiersin.org Such studies help in understanding how the ligand binds to its target and can guide the design of new, more potent molecules. mdpi.com
Active Site Analysis and Binding Affinity Estimation
Beyond predicting the binding pose, docking studies provide detailed information about the interactions within the active site of the target protein. The active site is the region of the protein where the ligand binds and where the biological activity occurs. Analysis of the docked complex can reveal specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
The binding affinity, which quantifies the strength of the interaction, is often estimated as a docking score (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov For example, in the study of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide compounds with the auxin receptor TIR1, the docking scores were used to rank and select candidate molecules for synthesis and biological evaluation. frontiersin.org This estimation of binding affinity is a critical step in virtual screening campaigns to identify promising lead compounds from large chemical libraries.
Table 2: Example of Molecular Docking Results for a 1,3-Benzodioxole Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Auxin Receptor TIR1 | N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide | Not specified, but used for screening | Arg A403, Ser 438 frontiersin.org |
This table illustrates the type of data obtained from molecular docking studies, based on research on a related compound. frontiersin.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the early stages of drug discovery. These computational techniques are employed to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, these methods can provide crucial insights into its potential therapeutic applications and guide the synthesis of more potent and selective analogs.
Predictive Modeling for Potential Biological Activity
Predictive modeling in QSAR analysis for this compound would involve the generation of molecular descriptors that quantify its physicochemical properties. These descriptors, which can be categorized as electronic, steric, and hydrophobic, are then correlated with a known biological activity of a training set of similar molecules. While specific QSAR models for this compound are not yet publicly available, the general approach would be to build a model based on the activities of other benzodioxole-containing compounds. This would allow for the prediction of its potential efficacy in various biological assays.
A hypothetical QSAR study might reveal that the presence of the propargyl group at the 5-position is a key determinant for a specific biological activity. The model could be represented by a linear equation, such as:
pIC50 = β0 + β1(logP) + β2(HOMO) + β3(ASA)
Where pIC50 is the predicted biological activity, logP represents the lipophilicity, HOMO the energy of the highest occupied molecular orbital, and ASA the accessible surface area. The coefficients (β) would be determined through statistical analysis of the training set.
Table 1: Hypothetical Molecular Descriptors for this compound and Related Analogs
| Compound | logP | HOMO (eV) | ASA (Ų) | Predicted pIC50 |
| This compound | 2.1 | -8.5 | 250 | 6.5 |
| Analog A | 2.5 | -8.7 | 270 | 6.2 |
| Analog B | 1.8 | -8.3 | 240 | 6.8 |
Virtual Screening for Analog Design and Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, if a specific biological target is identified, virtual screening can be employed to discover novel analogs with improved activity.
This process would begin with the creation of a 3D model of the target protein. Then, a library of virtual compounds, including derivatives of this compound, would be docked into the active site of the protein. The binding affinity of each compound is then calculated, and those with the highest scores are selected for further investigation. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The assessment of a drug candidate's ADME properties is critical for its development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. Computational models can predict these properties for this compound, providing an early indication of its potential as a drug.
These predictive models are typically based on a combination of QSAR and machine learning algorithms. They utilize a large dataset of compounds with known ADME properties to train the models. For this compound, these models could predict its oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for drug-drug interactions.
Table 2: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Interpretation |
| Oral Bioavailability | > 80% | Likely well-absorbed after oral administration |
| Blood-Brain Barrier Permeability | Moderate | May have effects on the central nervous system |
| Metabolic Stability (in vitro) | Moderate | May have a reasonable half-life in the body |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | May have drug-drug interactions with other drugs metabolized by this enzyme |
It is important to note that these are theoretical applications and predicted values. Experimental validation is essential to confirm these computational findings. Nevertheless, the use of these in silico tools provides a valuable framework for guiding the future research and development of this compound and its derivatives.
Biological and Pharmacological Research into 5 Prop 2 Ynyl 1,3 Benzodioxole and Analogues
Investigation of Enzyme Inhibition Mechanisms
The structural features of 5-Prop-2-ynyl-1,3-benzodioxole and its analogues make them candidates for interacting with various enzyme systems. The propargyl group, in particular, is a well-known "warhead" in medicinal chemistry, capable of forming covalent bonds with enzyme cofactors or active site residues, often leading to irreversible inhibition.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. While direct studies on this compound are not prominent in the literature, research on analogous structures highlights the potential of the propargyl moiety for cholinesterase inhibition.
Derivatives of 1-propargyl-4-styrylpiperidine have been investigated as selective BChE inhibitors. mdpi.com As the disease progresses, BChE activity increases while AChE activity decreases, making BChE a significant therapeutic target. mdpi.comnih.gov In one study, the reduction of the double bond in the styryl moiety to create a saturated phenethyl analogue had no significant effect on human BChE (hBChE) inhibition, indicating that the core propargylpiperidine structure is crucial for activity. mdpi.com
Table 1: Butyrylcholinesterase (BChE) Inhibition by Propargylamine (B41283) Analogues
| Compound Class | Specific Analogue Example | Target Enzyme | IC50 Value |
|---|---|---|---|
| 1-Propargyl-4-phenethylpiperidine | Compound with p-methoxy substitution | hMAO-B | 93.8 ± 4.1 nM |
IC50: Half-maximal inhibitory concentration; hMAO-B: human Monoamine Oxidase B; eqBuChE: equine Butyrylcholinesterase.
The propargylamine functional group is a classic feature of irreversible monoamine oxidase (MAO) inhibitors. nih.govnih.gov These inhibitors play a crucial role in the treatment of Parkinson's disease and depression by preventing the breakdown of neurotransmitters like dopamine. nih.govmdpi.com The mechanism involves the propargyl group forming a covalent adduct with the N5 atom of the flavin (FAD) cofactor in the enzyme's active site. nih.govresearchgate.net
Research into benzylidene-prop-2-ynyl-amine analogues has provided insights into their MAO-A and MAO-B inhibitory activity. nih.gov In one study, (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine was identified as a highly potent MAO-B inhibitor with an IC50 value of 14 nM. nih.gov Docking studies of these analogues indicated that the propargyl group is brought into close proximity with the FAD cofactor, facilitating the irreversible inhibition. nih.gov The potency and selectivity for MAO-A versus MAO-B are influenced by substitutions on the benzylidene portion of the molecule, which affect hydrogen bonding interactions and the precise positioning of the alkyne group relative to the FAD cofactor. nih.gov
The design of dual-acting compounds, such as ladostigil, which incorporates the propargylamine moiety of the MAO-B inhibitor rasagiline, further underscores the importance of this functional group for neuroprotective applications. mdpi.com
Table 2: Monoamine Oxidase (MAO) Inhibition by Propargylamine Analogues
| Compound | Target Enzyme | IC50 Value | Selectivity Index (SI) |
|---|---|---|---|
| Benzhydrylidene-prop-2-ynyl-amine | MAO-A | 32 nM | 0.34 (MAO-B selective) |
| (3,4-Dimethoxy-benzylidene)-prop-2-ynyl-amine | MAO-B | 14 nM | N/A |
IC50: Half-maximal inhibitory concentration; SI: Selectivity Index.
Protein tyrosine phosphatases (PTPs), particularly PTP1B, are negative regulators of insulin (B600854) and leptin signaling pathways. mdpi.comnih.gov Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity. nih.gov Research has identified 1,3-benzodioxole (B145889) derivatives as potential PTP inhibitors.
One notable analogue, (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole), also known as Nitropropenyl Benzodioxole (NPBD), has been identified as a tyrosine phosphatase inhibitor. nih.gov Nitroalkenyl benzene (B151609) derivatives function as thiol oxidants and inhibitors of cysteine-based molecules. nih.gov Since the active site of PTPs contains a critical cysteine residue, NPBD can potentially target this thiolate group, leading to enzyme inhibition. This mechanism suggests that other electrophilic benzodioxole analogues could also function as PTP inhibitors. The benzodioxole nucleus is found in other natural compounds, such as the alkaloid berberine, which has also been investigated for PTP1B inhibition. researcher.life
Antimicrobial Activity Studies
The 1,3-benzodioxole scaffold is present in numerous natural and synthetic compounds demonstrating significant antimicrobial properties. researchgate.netresearchgate.net
Derivatives of 1,3-benzodioxole have shown broad-spectrum antifungal activity. The analogue Nitropropenyl Benzodioxole (NPBD) is highly active against a phylogenetically diverse range of saprophytic, commensal, and parasitic fungi, with an activity profile comparable to established antifungal agents like Amphotericin B and Miconazole. nih.gov NPBD was found to be fungicidal to most species tested, including Candida albicans and Aspergillus fumigatus. nih.gov
Other research has focused on designing novel antifungal agents by combining the 1,3-benzodioxole moiety with other pharmacophores. A series of 1,3-benzodioxole-pyrimidine derivatives were synthesized and evaluated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a validated target for fungicides. acs.org One compound, 5c , exhibited a broad spectrum of fungicidal activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with EC50 values significantly more potent than the commercial fungicide boscalid. acs.org The (S)-enantiomer of this compound showed stronger fungicidal and SDH inhibitory activity than the (R)-enantiomer. acs.org
Additionally, γ-lactam analogues containing the 1,3-benzodioxole moiety have been developed as potential agents against phytopathogenic fungi, showing good activity against Gloeosporium theae-sinensis and Fusarium graminearum. bohrium.comnih.gov
Table 3: Antifungal Activity of 1,3-Benzodioxole Analogues
| Compound/Class | Fungal Species | Activity (EC50/MIC) |
|---|---|---|
| 5c (1,3-benzodioxole-pyrimidine derivative) | Alternaria solani | 0.07 mg/L |
| 5c (1,3-benzodioxole-pyrimidine derivative) | Botrytis cinerea | 0.44 mg/L |
| 5c (1,3-benzodioxole-pyrimidine derivative) | Gibberella zeae | 0.57 mg/L |
| (S)-5c (enantiomer) | Alternaria solani | 0.06 mg/L |
| (R)-5c (enantiomer) | Alternaria solani | 0.17 mg/L |
EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.
The 1,3-benzodioxole ring is a key structural element in many compounds with antibacterial properties. doaj.org For instance, peptidyl derivatives of 1,3-benzodioxole have been synthesized and evaluated as antimicrobial agents. nih.gov
In one study, novel Schiff base compounds derived from 1,3-benzodioxole were synthesized and tested against several pathogenic bacterial strains. researchgate.net A Schiff base derivative showed inhibitory activity against four out of five tested strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Further investigation suggested that these compounds might exert their effect by inhibiting the bacterial FabH enzyme. researchgate.net
Other research has explored 1,3-benzodioxole-based ionic liquids, which were evaluated for their antibacterial properties against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. doaj.org Additionally, a series of 5-(Benzo[d] acs.orgbohrium.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were found to possess high antibacterial activity against various Gram-positive bacteria. researchgate.net
Table 4: Antibacterial Activity of 1,3-Benzodioxole Analogues
| Compound Class | Bacterial Strains Tested | Notable Activity |
|---|---|---|
| 1,3-Benzodioxole Schiff base derivatives | E. coli, P. aeruginosa, E. faecalis, S. aureus (MSSA & MRSA) | Active against 4/5 strains, including MRSA. |
| 1,3-Benzodioxole derived ionic liquids | E. coli (Gram-negative), S. aureus (Gram-positive) | Showed antibacterial properties based on MIC and ZOI analysis. |
MIC: Minimum inhibitory concentration; ZOI: Zone of inhibition; MRSA: Methicillin-resistant Staphylococcus aureus.
Antiproliferative and Antitumor Activity Investigations (in vitro mechanistic studies)
Numerous studies have demonstrated the antiproliferative and antitumor potential of 1,3-benzodioxole derivatives against various human cancer cell lines in vitro. A series of 1,3-benzodioxoles were synthesized and evaluated for their tumor growth inhibition activity, with some derivatives showing significant effects. unimi.itnih.gov For instance, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester was identified as a particularly active compound, inhibiting the growth of 52 different human tumor cell lines at concentrations in the 10⁻⁷ to 10⁻⁵ M range. unimi.it
In another study, a series of 13 benzodioxolane derivatives were designed based on the structure of piperine, a natural product with known antitumor properties. nih.gov One derivative, designated HJ1, showed a marked increase in efficacy compared to the parent compound, with a 4-fold and 10-fold greater inhibitory effect on HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, respectively. nih.gov Further mechanistic evaluation revealed that HJ1 significantly inhibited the clonogenicity, migration, and adhesion of HeLa cells. nih.gov
Similarly, research into new benzodioxole-based thiosemicarbazone derivatives revealed notable cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. nih.gov Several of these compounds demonstrated potent inhibition of DNA synthesis, with activity comparable to or exceeding that of the standard chemotherapeutic drug cisplatin (B142131) at its IC₅₀ concentration. nih.gov Carboxamide-containing benzodioxole derivatives have also shown potent activity, particularly against the Hep3B liver cancer cell line. najah.edu
The table below summarizes the in vitro antiproliferative activity of selected 1,3-benzodioxole analogues against various cancer cell lines.
| Compound Type | Specific Analogue | Cell Line | Activity Metric | Reported Value | Source |
|---|---|---|---|---|---|
| Piperine Derivative | HJ1 | HeLa | IC₅₀ | 25.46 µM | nih.gov |
| Piperine Derivative | HJ1 | MDA-MB-231 | IC₅₀ | 9.82 µM | nih.gov |
| Thiosemicarbazone Derivative | Compound 2 | A549 | IC₅₀ | 2.84 µM | nih.gov |
| Thiosemicarbazone Derivative | Compound 2 | C6 | IC₅₀ | 1.51 µM | nih.gov |
| Thiosemicarbazone Derivative | Compound 5 | A549 | IC₅₀ | 2.12 µM | nih.gov |
| Thiosemicarbazone Derivative | Compound 5 | C6 | IC₅₀ | 1.97 µM | nih.gov |
| Carboxamide Derivative | Compound 2a | Hep3B | IC₅₀ | 3.94 mM | najah.edu |
Structure-Activity Relationship (SAR) Studies of the Benzodioxole-Propynyl Scaffold
The biological activity of compounds featuring the 1,3-benzodioxole scaffold is highly dependent on their specific substitution patterns. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that enhance potency and selectivity. While comprehensive SAR studies specifically for the this compound scaffold are not extensively detailed in the available literature, valuable insights can be drawn from research on closely related analogues.
The nature of the side chain at the 5-position of the benzodioxole ring is critical for biological activity. In a study of 4,7-dimethoxy-1,3-benzodioxole derivatives, the chain length of the alkyl group at this position was found to be a key determinant of inhibitory activity against human COLO 205 colon cancer cells. The most potent activity was observed with a 2-propenyl substituent (apiole). This finding highlights the importance of an unsaturated three-carbon side chain at this position.
The prop-2-ynyl (propargyl) group, the subject of this article, shares key structural features with the highly active prop-2-enyl (allyl) group, including its three-carbon length and unsaturation. The terminal alkyne of the propargyl group provides a rigid, linear geometry and specific electronic properties that can influence interactions with biological targets through mechanisms like hydrogen bonding or pi-stacking. The substitution of an alkene with an alkyne is a common strategy in medicinal chemistry to probe steric and electronic requirements within a binding site, suggesting that the prop-2-ynyl group is a functionally significant modification.
Substitutions on the aromatic portion of the 1,3-benzodioxole ring significantly modulate the antiproliferative effects of these compounds. For example, the presence of two methoxy (B1213986) groups at the 4- and 7-positions, as seen in the apiole (B1665137) analogues, was a core feature of that series' potent activity. In other contexts, the introduction of electron-withdrawing groups (e.g., -F) and electron-donating groups (e.g., -OCH₃) onto the phenyl ring has been explored to tune the electronic properties of the molecule and its resulting biological activity. mdpi.com
In a series of benzodioxole-based carboxamides, the presence of a dimethoxy phenyl amide group, which is structurally related to the potent anticancer agent combretastatin (B1194345) A-4 (CA-4), conferred strong anticancer activity. najah.edu Conversely, benzodioxole derivatives lacking this specific amide feature showed weak or negligible cytotoxicity. najah.edu This indicates that the nature of the larger substituent group attached to the benzodioxole core is a primary driver of efficacy.
Chirality and stereochemistry are fundamental to the biological activity of pharmaceuticals, as enantiomers of a chiral compound can exhibit different pharmacodynamic and pharmacokinetic properties. mdpi.com Biological systems, being inherently chiral, often interact differently with each enantiomer.
While specific research on the stereoisomers of this compound is limited, studies on other chiral benzodioxole derivatives have demonstrated the importance of stereochemistry. In one study, a chiral 1,3-benzodioxole-pyrimidine derivative, compound 5c, was separated into its (S) and (R) enantiomers. acs.org Biological evaluation revealed that the (S)-enantiomer possessed significantly stronger fungicidal activity and inhibitory action against the enzyme succinate dehydrogenase (SDH) than the (R)-enantiomer. acs.org Molecular docking studies corroborated these findings, showing a more favorable binding interaction for the (S)-enantiomer. acs.org This example clearly illustrates that the specific three-dimensional arrangement of atoms in benzodioxole derivatives can be critical for their interaction with biological targets, a principle that would likely apply to chiral analogues of this compound as well.
In Vitro Mechanistic Investigations of Molecular Interactions
In vitro studies have begun to elucidate the molecular mechanisms through which 1,3-benzodioxole analogues exert their antiproliferative effects. These compounds appear to act through multiple pathways, including the induction of cell cycle arrest and apoptosis.
One potent 4,7-dimethoxy-1,3-benzodioxole derivative, apiole, was found to suppress the growth of COLO 205 colon cancer cells by inducing cell cycle arrest at the G0/G1 phase. This arrest was associated with an increase in the protein levels of tumor suppressors p53, p21, and p27, and a decrease in the level of cyclin D1, a key regulator of G1 progression. Furthermore, apiole treatment triggered apoptosis, as evidenced by increased levels of cleaved caspases 3, 8, and 9, and a higher Bax/Bcl-2 ratio, which indicates a shift towards a pro-apoptotic state.
In a different study, a carboxamide-benzodioxole derivative, compound 2a, was shown to induce cell cycle arrest in the G2-M phase in Hep3B cells, an activity level that was comparable to the standard drug doxorubicin. najah.edu Other research has shown that certain benzodioxole derivatives, when conjugated with arsenicals, can inhibit the thioredoxin (Trx) system. mdpi.comnih.gov The Trx system is often over-expressed in cancer cells and plays a crucial role in protecting them from oxidative stress. nih.gov Inhibition of this system leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently initiating apoptosis. mdpi.comnih.gov These findings suggest that the benzodioxole scaffold can be tailored to target various critical pathways involved in cancer cell proliferation and survival.
Future Directions and Emerging Research Areas for 5 Prop 2 Ynyl 1,3 Benzodioxole
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 5-Prop-2-ynyl-1,3-benzodioxole is no exception. Current research is paving the way for more environmentally friendly and efficient synthetic routes for benzodioxole derivatives. A significant area of development is the use of microwave-assisted synthesis. tandfonline.comresearchgate.net This technique offers several advantages over conventional methods, including drastically reduced reaction times (from hours to seconds), higher yields, and the avoidance of toxic organic solvents. tandfonline.comresearchgate.net Polyphosphoric acid has been identified as an effective catalyst in these reactions, acting as both a solvent and a cyclizing agent. tandfonline.comresearchgate.net
Another promising approach is the one-pot synthesis method, which simplifies the process by combining multiple reaction steps into a single operation. researchgate.net This not only enhances efficiency but also minimizes waste. researchgate.net The development of such eco-sustainable methods is crucial for the large-scale and economically viable production of this compound and its derivatives. researchgate.net
| Synthetic Methodology | Key Advantages | Catalyst/Conditions | Relevant Findings |
| Microwave-Assisted Synthesis | Reduced reaction time, Increased yield, Green chemistry approach | Polyphosphoric acid | Reaction times can be as short as 30-120 seconds with yields between 60-85%. tandfonline.comresearchgate.net |
| One-Pot Synthesis | Simplified procedure, Reduced waste, Cost-effective | Varies depending on the specific reaction | Enables the creation of complex molecules in a single step, improving overall efficiency. researchgate.net |
Exploration of Advanced Computational Design Strategies for Targeted Applications
The use of computational tools is becoming increasingly integral to modern drug discovery and materials science. For this compound, advanced computational design strategies are expected to play a pivotal role in tailoring its structure for specific applications. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are already being employed to predict the biological activity and pharmacokinetic properties of benzodioxole derivatives. researchgate.nettandfonline.com
Computer-aided drug discovery approaches allow for the virtual screening of large libraries of compounds to identify promising candidates with high binding affinities for specific biological targets. frontiersin.orgnih.govresearchgate.net For instance, researchers have successfully used these methods to design benzodioxole derivatives as potent auxin receptor agonists for promoting root growth. frontiersin.orgnih.govresearchgate.net Molecular docking studies can reveal the precise interactions between a ligand and its receptor, providing valuable insights for optimizing the molecular structure to enhance efficacy. frontiersin.orgresearchgate.net The application of these computational strategies to this compound will undoubtedly accelerate the discovery of novel and potent derivatives for a range of applications.
| Computational Strategy | Application | Key Insights |
| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. | Can identify key amino acid residues involved in binding and guide lead optimization. frontiersin.orgresearchgate.net |
| QSAR | Correlating chemical structure with biological activity. | Helps in predicting the activity of new derivatives before synthesis. researchgate.net |
| Virtual Screening | High-throughput screening of chemical libraries against a target. | Efficiently identifies potential hit compounds for further investigation. frontiersin.orgnih.govresearchgate.net |
Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action
The benzodioxole scaffold is present in a variety of biologically active compounds, suggesting that this compound may interact with a diverse range of biological targets. nih.govnih.gov Current research has identified benzodioxole derivatives with anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.govnih.gov For example, some derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain. nih.govnih.gov
Future research will likely focus on identifying novel biological targets for this compound and its derivatives. This could involve screening against a wide panel of enzymes, receptors, and other proteins to uncover new therapeutic opportunities. Furthermore, elucidating the precise mechanisms of action of these compounds is a critical area of investigation. For instance, understanding how certain benzodioxole derivatives induce apoptosis in cancer cells or inhibit bacterial growth will be essential for their development as therapeutic agents. researchgate.netresearchgate.net
Applications in Specialized Chemical Fields beyond Traditional Pharmaceutical Contexts
While the pharmaceutical applications of benzodioxole derivatives are well-documented, emerging research is highlighting their potential in other specialized chemical fields. One such area is agricultural chemistry. A recent study demonstrated that certain N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides act as potent auxin receptor agonists, significantly promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. frontiersin.orgnih.govresearchgate.net This discovery opens up the possibility of developing novel plant growth regulators based on the this compound scaffold.
Another non-pharmaceutical application is in the field of materials science, specifically as corrosion inhibitors. Theoretical studies using quantum chemical calculations have shown that 1,3-benzodioxole (B145889) derivatives can effectively inhibit the corrosion of metals. researchgate.net The propynyl (B12738560) group in this compound could further enhance this property due to its ability to interact with metal surfaces. Further experimental validation in this area could lead to the development of new, environmentally friendly corrosion inhibitors.
| Field | Potential Application | Underlying Principle |
| Agricultural Chemistry | Plant growth regulators | Acting as auxin receptor agonists to promote root development. frontiersin.orgnih.govresearchgate.net |
| Materials Science | Corrosion inhibitors | Adsorption onto metal surfaces to protect against corrosion. researchgate.net |
Design of Next-Generation Benzodioxole-Propynyl Derivatives with Optimized Profiles
The design and synthesis of next-generation derivatives with optimized properties is a continuous endeavor in medicinal and materials chemistry. For this compound, this involves the strategic modification of its structure to enhance potency, selectivity, and pharmacokinetic profiles. The propynyl group offers a versatile handle for introducing a wide range of functional groups through reactions like click chemistry.
Researchers are actively designing and synthesizing novel benzodioxole derivatives and evaluating their biological activities. For example, a series of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized, leading to the identification of a compound with excellent root growth-promoting activity. frontiersin.orgnih.govresearchgate.net Similarly, novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents. nih.govnih.gov The insights gained from these studies, combined with computational design strategies, will guide the rational design of next-generation this compound derivatives with superior performance characteristics for a variety of applications.
| Derivative Class | Target Application | Key Findings |
| N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Plant growth promotion | Identification of K-10 with superior root growth-promoting activity compared to NAA. frontiersin.orgnih.govresearchgate.net |
| Benzodioxole aryl acetates and acetic acids | Anti-inflammatory, Anticancer | Some compounds showed potent inhibition of COX enzymes and cytotoxicity against HeLa cells. nih.govnih.gov |
Q & A
Q. Methodological Focus
- Lithiating Agents : Use n-butyllithium in anhydrous THF at −78°C to avoid side reactions .
- Directing Groups : Electron-withdrawing substituents (e.g., methyl or t-butyl groups) enhance regioselectivity during lithiation .
- Quenching Efficiency : Rapid quenching with electrophiles (e.g., propargyl bromide) prevents decomposition of the lithiated intermediate .
How to determine copolymerization parameters using Fineman-Ross and Mayo-Lewis methods?
Q. Methodological Focus
- Fineman-Ross Plot : Plot F(f−1)/f vs. F²/f, where F is the monomer feed ratio and f is the copolymer composition. Slope and intercept yield r₁ and r₂ .
- Mayo-Lewis Equation : Iterative nonlinear regression of composition data improves accuracy for systems with significant drift .
- Validation : Compare results with Q-e parameters to assess electronic contributions (e.g., styrene’s e = −0.8 vs. benzodioxole derivatives) .
Notes
- References align with synthesis, characterization, and methodological rigor in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
